tert-Butanol-d9

Übersicht

Beschreibung

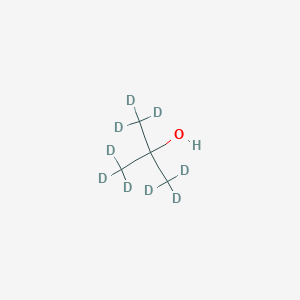

tert-Butanol-d9 ((CD₃)₃COH) is a deuterated analog of tert-butanol, where nine hydrogen atoms are replaced by deuterium (²H or D). This compound is widely utilized in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and metabolic tracing studies due to its isotopic stability and distinct spectral properties . Key characteristics include:

- Molecular formula: (CD₃)₃COH

- CAS RN: 25725-11-5

- Molecular weight: 83.17 g/mol

- Deuterium purity: 99 atom% D

- Price: 22,000 JPY per gram (as of 2022)

Its structural integrity and high isotopic purity make it indispensable in pharmaceutical research, particularly for tracking metabolic pathways and validating analytical methodologies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of tert-Butanol-d9 typically involves the deuteration of tert-butanol. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in the presence of a catalyst to achieve the desired level of deuteration. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butanol-d9 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form tert-butyl-d9 hydroperoxide or tert-butyl-d9 alcohol.

Reduction: It can be reduced to form tert-butyl-d9 ether.

Substitution: this compound can undergo substitution reactions to form tert-butyl-d9 halides or tert-butyl-d9 esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenating agents like hydrogen chloride (HCl) or hydrogen bromide (HBr) are employed.

Major Products:

Oxidation: tert-Butyl-d9 hydroperoxide, tert-Butyl-d9 alcohol.

Reduction: tert-Butyl-d9 ether.

Substitution: tert-Butyl-d9 halides, tert-Butyl-d9 esters.

Wissenschaftliche Forschungsanwendungen

Isotope Tracer Studies

Overview : tert-Butanol-d9 plays a crucial role in isotope tracer studies, allowing researchers to trace the pathways of chemical reactions effectively. The presence of deuterium enables the tracking of molecular transformations and reaction mechanisms.

Key Applications :

- Chemical Pathway Tracing : Used to elucidate complex reaction pathways in organic chemistry.

- Molecular Dynamics : Facilitates the study of molecular interactions and dynamics in various environments.

Pharmaceutical Industry Applications

Overview : In the pharmaceutical sector, this compound is instrumental in drug metabolism studies. Its isotopic labeling allows for precise monitoring of drug behavior within biological systems.

Key Applications :

- Drug Metabolism Studies : Helps identify metabolites and understand metabolic pathways.

- Optimization of Drug Formulations : Aids in refining drug designs to improve efficacy and reduce adverse effects.

Nuclear Magnetic Resonance Spectroscopy

Overview : this compound is extensively used as a solvent and reference standard in nuclear magnetic resonance spectroscopy due to its distinct NMR signals resulting from deuterium substitution.

Key Applications :

- Structural Analysis : Provides insights into molecular structures and dynamics.

- Quantitative Analysis : Enhances accuracy in measuring concentrations of compounds in solution.

Biological Studies

Overview : The compound is employed in biological research to investigate metabolic pathways and enzyme mechanisms.

Key Applications :

- Metabolic Pathway Investigation : Used to study how organisms metabolize substances.

- Enzyme Mechanism Elucidation : Assists in understanding enzyme-catalyzed reactions.

Data Table: Summary of Applications

| Application Area | Key Uses | Benefits |

|---|---|---|

| Isotope Tracer Studies | Tracing chemical reactions | Insight into reaction mechanisms |

| Pharmaceutical Research | Drug metabolism studies | Improved drug design |

| Nuclear Magnetic Resonance | Solvent/reference standard | Enhanced structural analysis |

| Biological Studies | Investigating metabolic pathways | Understanding biological processes |

Case Studies

- Drug Metabolism Research

-

Nuclear Magnetic Resonance Analysis

- In a series of experiments, researchers employed this compound as a solvent to analyze complex organic compounds via NMR spectroscopy. The unique isotopic properties allowed for clearer spectral resolution, leading to more accurate structural determinations .

- Environmental Chemistry

Wirkmechanismus

The mechanism of action of tert-Butanol-d9 is primarily related to its role as a deuterated solvent and labeled compound. In NMR spectroscopy, the deuterium atoms in this compound provide distinct signals that help in the identification and analysis of molecular structures. The compound interacts with various molecular targets, including proteins and enzymes, to elucidate reaction mechanisms and pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with tert-Butanol-d3

Molecular formula : (CH₃)₂C(CD₃)OH

CAS RN : 33500-15-1

Key differences :

- Deuterium substitution : Three deuterium atoms (vs. nine in d9), localized on the methyl group adjacent to the hydroxyl .

- Molecular weight : 77.14 g/mol (lower than d9 due to fewer deuterium atoms) .

- Price : 44,000 JPY/g, nearly double the cost of d9 .

- Applications : Ideal for partial isotopic labeling in NMR studies where selective deuteration is sufficient .

Comparison with tert-Butanol-d10

Molecular formula : C₄D₁₀O

CAS RN : 53001-22-2

Key differences :

- Deuterium substitution : Ten deuterium atoms (full deuteration of all hydrogen positions) .

- Molecular weight: 84.18 g/mol (highest among tert-butanol derivatives) .

- Deuterium purity : 98 atom% D (slightly lower than d9) .

- Price : 57,200 JPY/g, the most expensive variant due to comprehensive deuteration .

- Applications : Used in studies requiring maximal isotopic enrichment, such as neutron scattering or high-precision kinetic isotope effect analyses .

Comparison with tert-Butyl Alcohol-OD

Molecular formula : (CH₃)₃COD

CAS RN : 3972-25-6

Key differences :

- Deuterium substitution : Single deuterium on the hydroxyl group .

- Molecular weight: 75.13 g/mol (closer to non-deuterated tert-butanol) .

- Price : ~$6/g (calculated from $150 for 25g), significantly cheaper than d3, d9, or d10 .

- Applications : Specific for probing hydroxyl group interactions in reaction mechanisms or hydrogen-bonding studies .

Comparison with Non-Deuterated tert-Butanol

Molecular formula : (CH₃)₃COH

CAS RN : 75-65-0

Key differences :

- Molecular weight : 74.12 g/mol (lighter due to absence of deuterium) .

- Toxicity : Well-documented toxicological profile, including inhalation and oral exposure risks (e.g., liver/kidney effects at high doses) .

- Applications : Primarily an industrial solvent; lacks isotopic labeling utility .

Analytical Chemistry

- Mass spectrometry: tert-Butanol-d9’s nine deuterium atoms provide a +9 mass shift, enabling precise quantification in complex matrices .

- NMR spectroscopy : Reduced signal splitting in deuterated solvents enhances resolution for structural elucidation .

Metabolic Studies

- Used as a stable isotope tracer to monitor drug metabolism, leveraging its resistance to metabolic degradation compared to non-deuterated analogs .

Cost-Effectiveness

- This compound balances cost (22,000 JPY/g) and deuteration level, making it a preferred choice for routine isotopic labeling .

Data Tables

Table 1: Comparative Properties of Deuterated tert-Butanol Derivatives

Biologische Aktivität

tert-Butanol-d9 (TBA-d9), a deuterated form of tert-butanol, is utilized in various scientific applications, particularly in studies involving biological activity and toxicology. This article explores the biological effects, mechanisms of action, and relevant case studies associated with TBA-d9.

This compound, with the chemical formula CHO and a molecular weight of approximately 74.12 g/mol, is commonly used as a solvent and in organic synthesis. Its deuterated nature makes it particularly useful in NMR spectroscopy and other analytical techniques due to its distinct spectral properties compared to non-deuterated counterparts .

- Antioxidant Properties : Research indicates that tert-butanol can exhibit antioxidant activity. A study on various compounds showed that certain derivatives of tert-butanol demonstrated significant free radical scavenging capabilities . This property is crucial for potential therapeutic applications in oxidative stress-related conditions.

- Protein Stabilization : TBA-d9 has been investigated for its role in stabilizing proteins during lyophilization processes. It was found that while TBA can enhance solubility for hydrophobic drugs, it may also negatively impact protein recovery due to its tendency to aggregate near peptide surfaces, particularly affecting positively charged residues .

- Neuroprotective Effects : A study highlighted the protective effects of tert-butanol against hyperammonemia, suggesting potential neuroprotective roles in conditions characterized by elevated ammonia levels . This finding opens avenues for further research into its therapeutic potential in neurological disorders.

Toxicological Profile

The toxicological assessment of tert-butanol, including TBA-d9, reveals both beneficial and adverse effects:

- Kidney Effects : Long-term exposure studies have shown nephrotoxic effects in animal models, indicating a potential risk for renal damage associated with chronic exposure to tert-butanol . The National Toxicology Program (NTP) provided extensive data on kidney pathology linked to tert-butanol exposure.

- Developmental Effects : Evidence suggests that tert-butanol may have developmental impacts when subjected to animal models during gestation . These findings necessitate caution in its application, especially in reproductive health contexts.

Case Study 1: Protein Stability in Lyophilization

A recent investigation examined the impact of TBA-d9 on protein formulations during freeze-drying processes. The study utilized molecular dynamics simulations alongside experimental data to elucidate the interactions between TBA-d9 and model proteins like lactate dehydrogenase and myoglobin. Results indicated that TBA-d9 could adversely affect protein stability, emphasizing the need for careful formulation strategies when using organic solvents .

Case Study 2: Neuroprotective Effects Against Hyperammonemia

In a clinical setting, tert-butanol was evaluated for its neuroprotective effects against hyperammonemia-induced toxicity. The findings suggested that TBA could mitigate neurological damage caused by elevated ammonia levels, presenting a potential therapeutic application for conditions such as hepatic encephalopathy .

Table 1: Summary of Biological Activities of this compound

Q & A

Basic Questions

Q. How can researchers confirm the isotopic purity of tert-Butanol-d9 in experimental setups?

Isotopic purity is critical for deuterated compounds. Methods include nuclear magnetic resonance (NMR) spectroscopy to analyze deuterium incorporation and mass spectrometry (MS) to detect isotopic peaks. For this compound, suppliers typically certify purity (e.g., 99 atom% D) using these techniques, as noted in reagent catalogs . Researchers should cross-validate supplier data with in-house NMR (e.g., observing the absence of proton signals in CD₃ groups) and high-resolution MS.

Q. What are the primary applications of this compound in mechanistic studies?

this compound is widely used as a deuterated solvent or internal standard in NMR spectroscopy due to its low proton content. It also serves as a tracer in metabolic studies to investigate hydroxylation pathways or solvent effects in reaction kinetics. For example, deuterated analogs can help isolate isotopic effects in enzyme-mediated reactions .

Q. How should researchers handle and store this compound to maintain stability?

Store in airtight, light-resistant containers under inert gas (e.g., argon) at temperatures below 25°C. Deuterated alcohols are hygroscopic; exposure to moisture can degrade isotopic purity. Pre-dry storage vials and use anhydrous conditions during aliquoting .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., O-H/D stretching). NMR (¹H, ¹³C, and ²H) confirms deuterium distribution, while gas chromatography-mass spectrometry (GC-MS) quantifies isotopic enrichment. Cross-referencing with supplier-provided spectral data ensures accuracy .

Q. How do researchers differentiate this compound from other deuterated isomers (e.g., tert-Butanol-d3)?

Structural elucidation via ²H-NMR or heteronuclear single quantum coherence (HSQC) spectroscopy distinguishes deuterium positions. For example, this compound ((CD₃)₃COH) shows no proton signals in CD₃ groups, whereas tert-Butanol-d3 ((CH₃)₂C(CD₃)OH) retains proton signals in CH₃ groups .

Advanced Questions

Q. What experimental design considerations are critical for chronic toxicity studies using this compound in animal models?

Follow OECD Good Laboratory Practice (GLP) guidelines: use species-specific models (e.g., rats/mice), control for variables like diet and housing, and employ randomized block designs. Include dose-ranging studies (e.g., 0–500 mg/kg/day) and evaluate endpoints such as histopathology and metabolic biomarkers. Long-term studies (>90 days) require rigorous sample size calculations to ensure statistical power .

Q. How can conflicting data on this compound’s metabolic pathways be resolved?

Apply contradiction analysis frameworks: (1) Identify primary contradictions (e.g., in vitro vs. in vivo results), (2) Evaluate study quality (e.g., adherence to GLP, sample size), and (3) Use meta-analysis to reconcile discrepancies. For example, differences in hepatic clearance rates may arise from interspecies cytochrome P450 variability, necessitating cross-species validation .

Q. What methodologies optimize the detection of this compound in environmental matrices?

Solid-phase microextraction (SPME) coupled with GC-MS enhances sensitivity for trace analysis. Deuterated internal standards (e.g., tert-Butanol-d10) correct matrix effects. Validate methods via recovery experiments (spiked samples) and limit of detection (LOD) assessments (<1 ppb) .

Q. How do researchers assess the impact of deuterium isotope effects (DIEs) in this compound studies?

Compare kinetic isotope effects (KIEs) in reactions using this compound vs. non-deuterated tert-butanol. For example, measure rate constants (k_H/k_D) in acid-catalyzed esterification. Computational modeling (e.g., density functional theory) can predict DIEs on reaction transition states .

Eigenschaften

IUPAC Name |

1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGAVHZHDRPRBM-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514389 | |

| Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25725-11-5 | |

| Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25725-11-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.